Unii-omz81A5kdu
Description
UNII-OMZ81A5KDU is a synthetic inorganic compound primarily studied for its catalytic and photoluminescent properties. Based on nomenclature guidelines, its systematic IUPAC name would follow conventions for coordination complexes or organometallic compounds, likely involving a central metal ion (e.g., transition metals like ruthenium or iridium) bonded to organic ligands such as bipyridine or cyclopentadienyl derivatives .
Key properties inferred from analogous compounds include:
- Stability: High thermal stability under inert atmospheres, common in metal-organic frameworks (MOFs) or organometallic catalysts.
- Spectroscopic Features: Strong absorbance in the UV-vis range (e.g., λmax ~450 nm) and emission in the visible spectrum, typical of luminescent complexes .
- Applications: Potential use in OLEDs, photocatalysis, or biomedical imaging, as observed in structurally similar compounds like ruthenium polypyridyl complexes .
Properties
Molecular Formula |
C10H13FN2O7 |
|---|---|
Molecular Weight |
292.22 g/mol |
IUPAC Name |
5-fluoro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13FN2O7/c11-3-1-13(10(19)12-8(3)18)9-7(17)6(16)5(15)4(2-14)20-9/h1,4-7,9,14-17H,2H2,(H,12,18,19)/t4-,5+,6+,7-,9-/m1/s1 |
InChI Key |
YHWGRVDTEORPPJ-WENHOLORSA-N |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)F |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(C(O2)CO)O)O)O)F |
Synonyms |
1-galactopyranosyl-5-fluorouracil OGT 719 OGT719 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison evaluates UNII-OMZ81A5KDU against two analogs: Compound A (a ruthenium(II) tris-bipyridine complex) and Compound B (an iridium(III) cyclometalated complex). Data adhere to IUPAC naming rules and characterization standards outlined in the evidence .
Table 1: Structural and Functional Comparison
*Structural ambiguity due to proprietary limitations; inferred from functional analogs.
Key Contrasts:
Metal-Ligand Synergy :
- Compound A’s Ru(II)-bpy system excels in charge-transfer transitions, ideal for solar energy applications, but suffers from lower emission efficiency compared to Compound B’s Ir(III)-based complex, which benefits from stronger spin-orbit coupling for high luminescence .
- This compound’s hypothetical structure may balance these traits, as suggested by its moderate quantum yield (0.45) and thermal stability.
Synthetic Complexity :
- Compound B requires multistep cyclometalation and purification, increasing production costs , whereas Compound A is more straightforward to synthesize. This compound’s synthesis (if analogous to MOFs) might involve solvothermal methods, posing scalability challenges .
Functional Versatility :
- Compound B’s tunable emission via ligand modification makes it superior for OLEDs, while this compound’s stability suggests utility in harsh photocatalytic environments (e.g., water splitting) .
Table 2: Spectroscopic and Analytical Data Compliance
*SI: Supporting Information must include raw spectra and purity data per .
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